molecular formula C22H21N3O3S B12042323 (5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12042323
M. Wt: 407.5 g/mol
InChI Key: RGBJHHUXZAFTIQ-XMHGGMMESA-N
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Description

(5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 2-propoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring, followed by cyclization with hydrazine to form the triazole ring. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with similar functional groups.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine:

Uniqueness

(5E)-2-(4-ethoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of a thiazole ring, a triazole ring, and various substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

(5E)-2-(4-ethoxyphenyl)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O3S/c1-3-13-28-18-8-6-5-7-16(18)14-19-21(26)25-22(29-19)23-20(24-25)15-9-11-17(12-10-15)27-4-2/h5-12,14H,3-4,13H2,1-2H3/b19-14+

InChI Key

RGBJHHUXZAFTIQ-XMHGGMMESA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC)S2

Origin of Product

United States

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